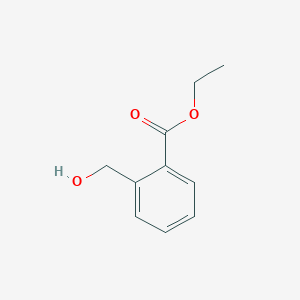

Ethyl 2-(hydroxymethyl)benzoate

Übersicht

Beschreibung

Ethyl 2-(hydroxymethyl)benzoate is an organic compound belonging to the class of esters It is derived from benzoic acid and is characterized by the presence of an ethyl ester group and a hydroxymethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(hydroxymethyl)benzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: 2-(carboxymethyl)benzoic acid.

Reduction: 2-(hydroxymethyl)benzyl alcohol.

Substitution: Nitro or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

Ethyl 2-(hydroxymethyl)benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.

Biology

In biological research, this compound acts as a building block for synthesizing biologically active compounds. It has been explored for its potential in developing pharmaceuticals due to its ability to modify drug properties through structural alterations.

Medicine

The compound is investigated for its role in drug development , particularly as a prodrug. Prodrugs are designed to enhance the pharmacokinetics of active drugs by modifying their solubility and absorption characteristics. This compound can undergo enzymatic hydrolysis to release active pharmaceutical ingredients (APIs), thereby improving therapeutic efficacy.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals , polymers, and resins. Its properties make it suitable for creating materials with specific performance characteristics.

Case Studies

- Drug Development Study : Research demonstrated that derivatives of this compound could enhance the bioavailability of certain APIs when used as prodrugs. The study highlighted the importance of structural modifications in optimizing drug delivery systems.

- Polymer Synthesis : A case study focused on using this compound as a precursor for synthesizing high-performance polymers. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers.

- Biological Activity Assessment : Investigations into the biological activity of compounds derived from this compound revealed potential applications in treating specific diseases, showcasing its versatility in medicinal chemistry.

Wirkmechanismus

The mechanism of action of ethyl 2-(hydroxymethyl)benzoate depends on its specific application. In drug development, it may act as a prodrug, undergoing enzymatic hydrolysis to release the active drug. The molecular targets and pathways involved would vary based on the structure of the active drug released.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(hydroxymethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 4-(hydroxymethyl)benzoate: Similar structure but with the hydroxymethyl group at the para position.

Ethyl 2-(methoxymethyl)benzoate: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.

Uniqueness: this compound is unique due to the specific positioning of the hydroxymethyl group, which influences its reactivity and potential applications. The presence of both an ester and a hydroxymethyl group allows for diverse chemical transformations and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

Ethyl 2-(hydroxymethyl)benzoate is an organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a detailed examination of its biological properties, including toxicity assessments, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

The presence of the hydroxymethyl group contributes to its reactivity and interaction with biological systems.

Acute and Chronic Toxicity

Recent studies have indicated that this compound exhibits low acute toxicity. The median lethal dose (LD50) is greater than 2000 mg/kg body weight, suggesting a relatively safe profile for acute exposure in mammals . However, it is classified as a reproductive toxicant with moderate subchronic systemic toxicity, indicating potential risks with prolonged exposure. The no-observed-adverse-effect level (NOAEL) was determined to be between 30-300 mg/kg body weight per day in mammalian test subjects .

Mutagenicity

In vitro studies have shown that while this compound is not mutagenic, it is clastogenic, meaning it has the potential to cause chromosomal damage . This raises concerns regarding its use in consumer products and necessitates further investigation into its long-term effects.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. It has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 - 250 |

| Escherichia coli | 250 - 500 |

| Pseudomonas aeruginosa | >500 |

These results indicate moderate antimicrobial activity, which could be leveraged in formulations aimed at preventing bacterial infections.

Antiviral Activity

Preliminary studies have suggested that this compound may exhibit antiviral properties. In cell-based assays against viruses such as Hepatitis B Virus (HBV), derivatives of the compound showed promising results, although the parent compound itself did not exhibit significant antiviral activity . Further research is needed to explore these potential effects more comprehensively.

Case Studies and Research Findings

- Case Study on Reproductive Toxicity : A study conducted on rats revealed that exposure to this compound resulted in reproductive toxicity characterized by decreased fertility rates and abnormal sperm morphology at high doses . This underscores the need for caution when considering its use in products aimed at reproductive health.

- Antimicrobial Efficacy : In a comparative study of various benzoate derivatives, this compound was found to be less effective than other compounds like Methyl benzoate but still showed significant activity against certain strains of bacteria, indicating potential for development as a preservative or antimicrobial agent in food products .

Eigenschaften

IUPAC Name |

ethyl 2-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKIVRJOAHTRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.